2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, a piperidine ring, and a nicotinoyl moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Nicotinoyl Intermediate: The nicotinoyl moiety can be synthesized by reacting 2-chloronicotinic acid with methylthiol in the presence of a suitable catalyst.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting the nicotinoyl intermediate with piperidine under controlled conditions.
Benzamide Formation: The final step involves coupling the piperidine derivative with 2-chloro-4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can undergo reduction reactions to modify the piperidine ring.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Material Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzamide: A simpler analog with similar substitution patterns.
Nicotinoyl-piperidine derivatives: Compounds with similar piperidine and nicotinoyl moieties.
Methylthio-substituted benzamides: Compounds with similar methylthio substitutions.
Uniqueness
2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2S/c1-28-19-16(3-2-8-23-19)20(27)25-9-6-13(7-10-25)12-24-18(26)15-5-4-14(22)11-17(15)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRPHZQQASUXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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